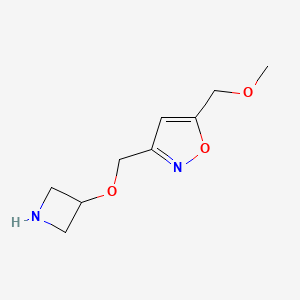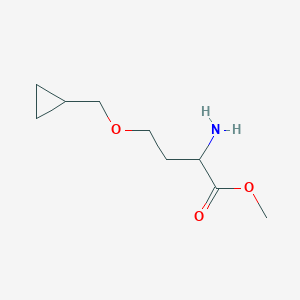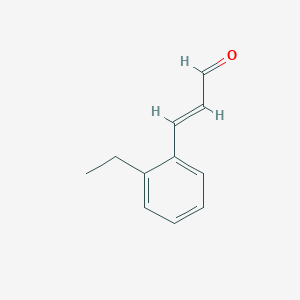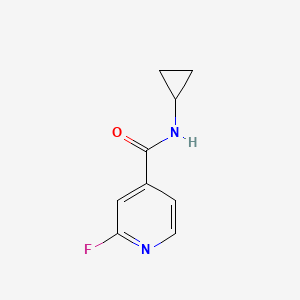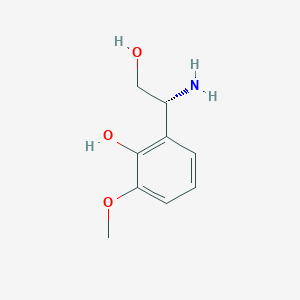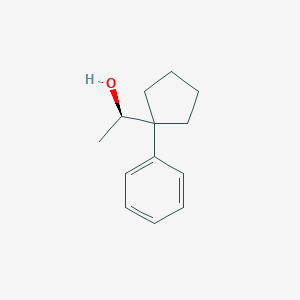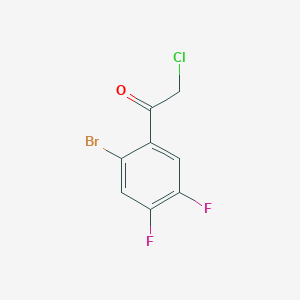
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a compound that features a morpholine ring substituted with a pyrrolidine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate morpholine derivative under controlled conditions. Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia .
Chemical Reactions Analysis
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle known for its biological activities.
Morpholine: A six-membered ring containing both nitrogen and oxygen, widely used in organic synthesis.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its diverse biological activities. The uniqueness of this compound lies in its combined structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-pyrrolidin-3-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-3-11-9-10(1)2-4-12-5-7-13-8-6-12/h10-11H,1-9H2 |
InChI Key |
VMGBHMPKUBDVQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


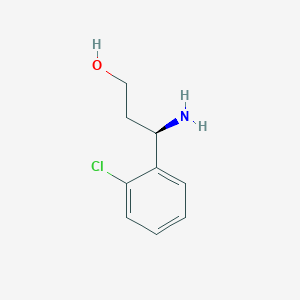
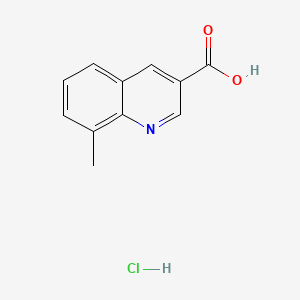

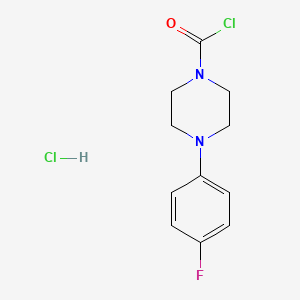
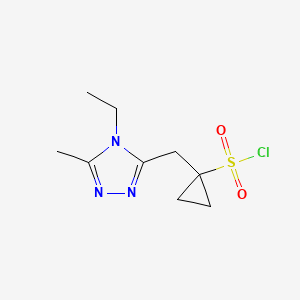
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
